Meso-zeaxantina

Descripción general

Descripción

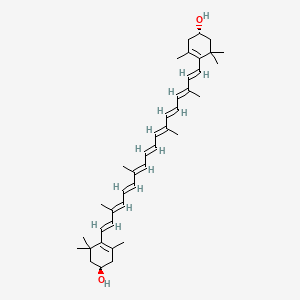

La meso-zeaxantina es un carotenoides xantofílico y uno de los tres isómeros estereoisómeros de la zeaxantina. Es la segunda forma más abundante en la naturaleza, después de la 3R,3’R-zeaxantina, que es producida por plantas y algas . Este compuesto es esencial para un rendimiento visual óptimo debido a sus propiedades de filtrado de luz azul y su capacidad antioxidante .

Aplicaciones Científicas De Investigación

La meso-zeaxantina tiene varias aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como estándar para métodos analíticos y en el estudio de la química de los carotenoides.

Medicina: Estudiada por sus posibles efectos terapéuticos en la salud ocular y sus propiedades antioxidantes.

Mecanismo De Acción

La meso-zeaxantina ejerce sus efectos principalmente a través de sus propiedades antioxidantes. Apague las especies reactivas del oxígeno, limitando la peroxidación de los fosfolípidos de membrana y atenuando el daño oxidativo . La this compound también filtra la luz azul, reduciendo la aberración cromática y el velo de luminancia, lo que mejora el rendimiento visual . El compuesto se une a proteínas específicas de unión a xantofilas en la retina, facilitando su captación selectiva y localización en la mácula .

Análisis Bioquímico

Biochemical Properties

Meso-zeaxanthin exhibits significant antioxidant properties, scavenging free radicals such as superoxide, hydroxyl, and nitric oxide radicals . It interacts with various enzymes and proteins, including catalase, superoxide dismutase, and glutathione peroxidase, enhancing their activity and thereby protecting cells from oxidative damage . Additionally, meso-zeaxanthin inhibits tissue lipid peroxidation, further contributing to its protective role in biochemical reactions .

Cellular Effects

Meso-zeaxanthin influences several cellular processes, particularly in retinal cells. It enhances cell function by increasing the levels of antioxidant enzymes, thereby reducing oxidative stress . Meso-zeaxanthin also affects cell signaling pathways and gene expression, promoting cellular homeostasis and protecting against age-related macular degeneration . Its anti-inflammatory properties contribute to maintaining cellular health and function .

Molecular Mechanism

At the molecular level, meso-zeaxanthin exerts its effects through various mechanisms. It binds to specific proteins in the retina, such as xanthophyll-binding proteins, facilitating its localization and function . Meso-zeaxanthin also inhibits specific cytochrome P450 enzymes, reducing the production of harmful metabolites . Additionally, it induces phase II detoxifying enzymes, enhancing the cellular defense against oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, meso-zeaxanthin has shown stability over time, maintaining its antioxidant properties . Studies have demonstrated that its protective effects on cellular function persist over extended periods, both in vitro and in vivo . The degradation of meso-zeaxanthin can occur under certain conditions, such as exposure to high temperatures and light . Long-term studies have indicated that meso-zeaxanthin supplementation can lead to sustained improvements in retinal health and function .

Dosage Effects in Animal Models

Animal studies have shown that the effects of meso-zeaxanthin vary with different dosages. At low to moderate doses, meso-zeaxanthin exhibits protective effects on retinal cells and overall eye health . At high doses, it can lead to adverse effects, including toxicity and oxidative stress . The “No Observed-Adverse-Effect Level” (NOAEL) for meso-zeaxanthin in animal models is significantly higher than the doses typically used in dietary supplements .

Metabolic Pathways

Meso-zeaxanthin is involved in various metabolic pathways, primarily related to its antioxidant function. It interacts with enzymes such as catalase, superoxide dismutase, and glutathione peroxidase, enhancing their activity and promoting the detoxification of reactive oxygen species . Meso-zeaxanthin also affects metabolic flux by modulating the levels of metabolites involved in oxidative stress and inflammation .

Transport and Distribution

Within cells and tissues, meso-zeaxanthin is transported and distributed through specific binding proteins and transporters . In the retina, it binds to xanthophyll-binding proteins, facilitating its accumulation in the macula . This selective transport and distribution are crucial for its protective role in the eye, ensuring its localization in areas most susceptible to oxidative damage .

Subcellular Localization

Meso-zeaxanthin is predominantly localized in the macula of the retina, where it exerts its protective effects . It is found in high concentrations in the receptor axon layer and the inner plexiform layers of the retina . The subcellular localization of meso-zeaxanthin is facilitated by specific targeting signals and post-translational modifications that direct it to these compartments . This precise localization is essential for its function in filtering blue light and protecting against oxidative stress .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

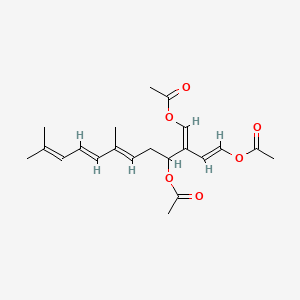

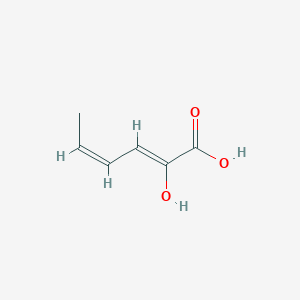

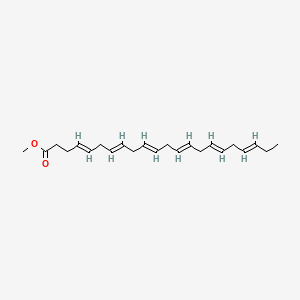

La meso-zeaxantina se puede sintetizar mediante la saponificación de ésteres de zeaxantina. La saponificación es un proceso de hidrólisis alcalina que rompe los enlaces éster entre los carotenoides y las moléculas lipídicas . La reacción generalmente implica el uso de una base fuerte, como el hidróxido de sodio, en una solución alcohólica a temperaturas elevadas.

Métodos de producción industrial

La producción industrial de this compound implica la extracción y purificación de zeaxantina de fuentes naturales, seguida de su conversión a this compound mediante saponificación. El proceso incluye varios pasos: extracción, saponificación, purificación y cristalización para obtener this compound de alta pureza .

Análisis De Reacciones Químicas

Tipos de reacciones

La meso-zeaxantina experimenta varias reacciones químicas, que incluyen:

Oxidación: La this compound se puede oxidar para formar epóxidos y otros productos de oxidación.

Reducción: Las reacciones de reducción pueden convertir la this compound en dihidro-zeaxantina.

Sustitución: Las reacciones de sustitución pueden ocurrir en los grupos hidroxilo de la this compound.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio.

Sustitución: Se utilizan reactivos como los cloruros de acilo y los anhídridos para reacciones de esterificación.

Productos principales

Oxidación: Epóxidos y otros derivados oxidados.

Reducción: Dihidro-zeaxantina.

Sustitución: Derivados esterificados de this compound.

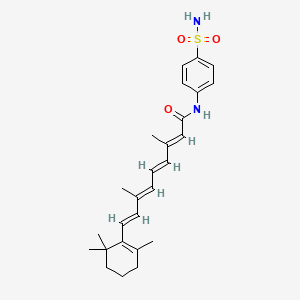

Comparación Con Compuestos Similares

La meso-zeaxantina se compara con otros carotenoides xantofílicos, como la luteína y la zeaxantina. Si bien los tres compuestos se encuentran en la mácula y contribuyen a la salud visual, la this compound es única por su mayor potencia como antioxidante y su localización específica en el epicentro de la mácula . Los compuestos similares incluyen:

Luteína: Dominante en la mácula periférica.

Zeaxantina: Dominante en la mácula periférica media.

Las propiedades únicas y la localización específica de la this compound la convierten en un compuesto valioso para mejorar el rendimiento visual y proteger contra el estrés oxidativo.

Propiedades

IUPAC Name |

(1R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4S)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H56O2/c1-29(17-13-19-31(3)21-23-37-33(5)25-35(41)27-39(37,7)8)15-11-12-16-30(2)18-14-20-32(4)22-24-38-34(6)26-36(42)28-40(38,9)10/h11-24,35-36,41-42H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+/t35-,36+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKQXZKUSFCKOGQ-YOPUJPICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CC(CC2(C)C)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C2=C(C[C@@H](CC2(C)C)O)C)\C)\C)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H56O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31272-50-1 | |

| Record name | meso-Zeaxanthin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31272-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zeaxanthin, meso- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031272501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ZEAXANTHIN, MESO- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3O63K300I5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

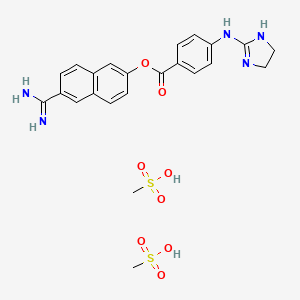

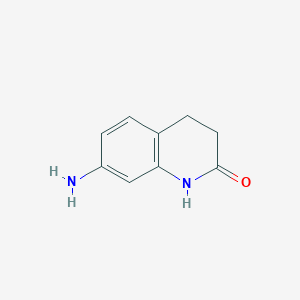

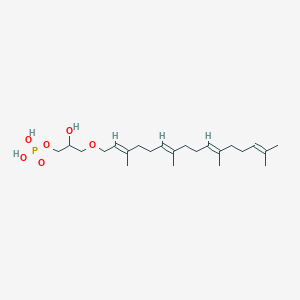

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-amino-2-methyl-4-phenyl-6,7,8,9-tetrahydrobenzo[b][1,8]naphthyridine-3-carboxylate](/img/structure/B1235855.png)

![(2S,3S,4S,5R,6R)-6-[[(3S,4R,4aR,6aR,6bS,8S,8aS,9R,10R,12aS,14aR,14bR)-8-acetyloxy-9-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(E)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1235856.png)

![[(1R,2S,4R,6R,9R,10S,11R,12S,14R,15R,18R)-14-Acetyloxy-6-(furan-3-yl)-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] (E)-2-methylbut-2-enoate](/img/structure/B1235869.png)